5-bromo-N,N-dimethylpyridine-2-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Chemical Research
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and drug discovery. ajchem-b.comajchem-b.com Since the advent of the first sulfa drugs, these compounds have been instrumental in the development of a wide range of therapeutic agents. ajchem-b.comcitedrive.com Their continued relevance is underscored by their diverse biological activities, which include antimicrobial, antiviral, anticancer, and antidiabetic properties. ajchem-b.comresearchgate.net
Beyond their therapeutic applications, sulfonamides are valuable scaffolds in synthetic chemistry. ajchem-b.com Their chemical stability and the specific stereoelectronic properties of the sulfonamide linkage make them reliable components in the design of more complex molecules. nih.gov Researchers are continually exploring new synthetic methodologies to create novel sulfonamide derivatives, aiming to expand their therapeutic potential and application in materials science. citedrive.com The versatility of the sulfonamide scaffold ensures its enduring importance in the landscape of modern chemical research. ajchem-b.comcitedrive.com
Role of Halogenated Pyridine (B92270) Derivatives in Synthetic and Medicinal Chemistry
Halogenated pyridine derivatives are highly versatile building blocks in organic synthesis. eurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures. eurekalert.org
In medicinal chemistry, the incorporation of halogen atoms into a pyridine scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can affect metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov Consequently, halogenated pyridines are integral components in the design of many pharmaceuticals and agrochemicals. nih.govrsc.org The ability to selectively introduce halogens at specific positions on the pyridine ring is a key strategy in the optimization of lead compounds in drug discovery programs. nih.gov
Overview of 5-bromo-N,N-dimethylpyridine-2-sulfonamide as a Research Target
While extensive research has been conducted on the broader classes of sulfonamides and halogenated pyridines, specific, in-depth studies on this compound are not widely represented in publicly available literature. However, its chemical structure suggests it is a compound of significant research interest.
This molecule combines the key features of a brominated pyridine and a sulfonamide. The bromine atom at the 5-position of the pyridine ring can serve as a site for further functionalization, potentially through cross-coupling reactions, allowing for the synthesis of a library of derivatives. nih.gov The N,N-dimethylsulfonamide group at the 2-position influences the electronic properties of the pyridine ring and provides a site for potential biological interactions. The investigation of such a molecule could lead to the discovery of new compounds with unique chemical and biological properties, making it a noteworthy target for synthetic and medicinal chemistry research.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉BrN₂O₂S |
| Molecular Weight | 265.13 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CN(C)S(=O)(=O)C1=NC=CC=C1Br |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMCHRUWDIRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo N,n Dimethylpyridine 2 Sulfonamide and Its Analogues
Retrosynthetic Analysis for 5-bromo-N,N-dimethylpyridine-2-sulfonamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials.
The primary disconnection of the target molecule, this compound, occurs at the sulfonamide bond (S-N). This disconnection identifies two key precursors: 5-bromo-pyridine-2-sulfonyl chloride and dimethylamine (B145610) . chemimpex.com
Further deconstruction of 5-bromo-pyridine-2-sulfonyl chloride is necessary. The sulfonyl chloride group is typically introduced onto an aromatic ring via a Sandmeyer-type reaction, starting from an amino group. This leads to the identification of 2-amino-5-bromopyridine (B118841) as a more fundamental precursor. orgsyn.org
The synthesis of 2-amino-5-bromopyridine itself starts from 2-aminopyridine , which is brominated to introduce the bromo group at the 5-position. orgsyn.orgchemicalbook.comresearchgate.net Therefore, the synthesis originates from simple, readily available pyridine (B92270) derivatives.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 2-Aminopyridine | C₅H₆N₂ | Initial starting material for bromination. orgsyn.org |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | Key intermediate for the introduction of the sulfonyl chloride group. orgsyn.orgchemicalbook.com |
| 5-Bromo-pyridine-2-sulfonyl chloride | C₅H₃BrClNO₂S | Electrophilic precursor for the sulfonylation reaction. chemimpex.com |
| Dimethylamine | C₂H₇N | Nucleophile for the formation of the sulfonamide bond. |
The retrosynthetic strategy hinges on two key bond disconnections:
N-S Bond Disconnection: This is the most logical and final step in the reverse synthesis. The bond between the sulfonamide nitrogen and the sulfur atom is disconnected, leading to the sulfonyl chloride and the amine. This transformation is typically achieved in the forward synthesis by reacting the sulfonyl chloride with the corresponding amine.
C-S Bond Disconnection: This disconnection at the C2 position of the pyridine ring reveals the synthetic route to the sulfonyl chloride intermediate. The C-S bond is formed from a diazonium salt intermediate, which is in turn generated from the 2-amino group of 2-amino-5-bromopyridine. This diazotization-sulfonation sequence is a standard method for installing sulfonyl chloride functionalities onto heterocyclic rings.
Direct Synthesis Approaches to this compound
The forward synthesis builds upon the precursors identified in the retrosynthetic analysis, employing well-established reaction types.
The primary and most direct method for synthesizing this compound is the reaction of 5-bromo-pyridine-2-sulfonyl chloride with dimethylamine. chemimpex.com This is a classic nucleophilic substitution reaction at the sulfonyl group.
The synthesis of the required 5-bromo-pyridine-2-sulfonyl chloride precursor begins with 2-amino-5-bromopyridine. This intermediate is subjected to a diazotization reaction using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Once the 5-bromo-pyridine-2-sulfonyl chloride is obtained, it is reacted with dimethylamine in an appropriate solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Table 2: Typical Reaction Conditions for Sulfonamide Formation
| Step | Reactants | Reagents & Solvents | Typical Conditions |
|---|---|---|---|
| Bromination | 2-Aminopyridine | Bromine, Acetic Acid | Dropwise addition of bromine at controlled temperatures (e.g., 20-50°C). orgsyn.org |
| Diazotization/Sulfonation | 2-Amino-5-bromopyridine | NaNO₂, HCl, SO₂, CuCl₂ | Low temperatures (0-5°C) for diazotization, followed by reaction with SO₂. |
| Sulfonamide Formation | 5-Bromo-pyridine-2-sulfonyl chloride, Dimethylamine | Inert solvent (e.g., Dichloromethane, THF), Base (e.g., Triethylamine) | Stirring at room temperature or slightly elevated temperatures until completion. |
An alternative, though less direct, strategy involves the N-alkylation of a primary or secondary sulfonamide. In this approach, 5-bromo-pyridine-2-sulfonyl chloride would first be reacted with ammonia (B1221849) to form the primary sulfonamide, 5-bromopyridine-2-sulfonamide.
Subsequently, this primary sulfonamide could be subjected to double N-methylation using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base (e.g., sodium hydride) to deprotonate the sulfonamide nitrogen. A similar strategy has been demonstrated in the synthesis of N-alkylthiophene-2-sulfonamides, where 5-bromothiophene-2-sulfonamide (B1270684) was successfully alkylated using various alkyl bromides with lithium hydride as the base. nih.gov This method offers a pathway to introduce different alkyl groups onto the sulfonamide nitrogen, providing access to a wider range of analogues. researchgate.net
Derivatization Strategies from this compound
The presence of a bromine atom on the pyridine ring of this compound makes it an excellent substrate for further derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of a library of analogues.
A highly relevant strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction involves coupling the aryl bromide with an organoboron compound, typically an aryl boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used due to its functional group tolerance and mild reaction conditions. Research on the analogous 5-bromo-N-propylthiophene-2-sulfonamide has shown successful Suzuki coupling with various aryl boronic acids using a Pd(PPh₃)₄ catalyst, potassium phosphate (B84403) as the base, in a 1,4-dioxane/water solvent system. nih.gov This demonstrates the feasibility of applying this powerful C-C bond-forming reaction to this compound to create diverse biaryl structures.
Table 3: Potential Derivatization via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 (Example) | Catalyst System | Potential Product Class |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-N,N-dimethylpyridine-2-sulfonamides |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-(Heteroaryl)-N,N-dimethylpyridine-2-sulfonamides |
| This compound | Vinylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Vinyl-N,N-dimethylpyridine-2-sulfonamides |
Beyond Suzuki coupling, other cross-coupling reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne bond formation) could also be employed to further expand the structural diversity of analogues derived from this key intermediate.
Compound Index
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the C-5 position of the pyridine ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of halo-pyridines. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, the bromine atom serves as the leaving group, with its reactivity order being generally higher than that of chlorine. libretexts.org
Research on analogous structures, such as 5-bromothiophene-2-sulfonamides, has demonstrated the successful application of Suzuki-Miyaura cross-coupling to synthesize a variety of 5-aryl derivatives. nih.govdoaj.org In a typical procedure, 5-bromo-N-propylthiophene-2-sulfonamide was coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate as a base in a 1,4-dioxane/water solvent system at 90°C. nih.gov This methodology has been shown to produce fair to good yields, ranging from 56% to 72%. nih.gov
The reaction conditions for Suzuki-Miyaura coupling can be optimized for different substrates. For instance, studies on the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have utilized microwave assistance to enhance reaction efficiency. rsc.org A tandem catalyst system of XPhosPdG2/XPhos was found to be effective in preventing debromination side reactions. rsc.org The choice of catalyst, ligand, base, and solvent are all critical parameters that can influence the outcome of the reaction. libretexts.orgnih.gov For example, palladium catalysts are most commonly employed, often with phosphine-based ligands that promote the key steps of the catalytic cycle. libretexts.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Related Bromo-Heterocyclic Sulfonamides
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product Yield (%) |
| 5-bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 56-72 nih.gov |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | - | - rsc.org |
| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | 2-methoxyphenylboronic acid | - | - | - | - | Mixture of atropisomers nih.govresearchgate.net |
The regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines has also been investigated. Studies on 3,4,5-tribromo-2,6-dimethylpyridine have shown that the order of substitution can be controlled, leading to the formation of mono-, di-, and tri-arylpyridine derivatives. nih.govresearchgate.net This highlights the potential for selective functionalization of polyhalogenated pyridine sulfonamides.
Other Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the C-Br bond. These include the Stille (using organotin reagents), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) couplings. libretexts.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important method for introducing alkynyl groups. researchgate.net While specific examples for this compound are not detailed in the provided context, the principles of these reactions are broadly applicable to aryl bromides. researchgate.net
The Ullmann reaction, a copper-catalyzed coupling, offers an alternative for forming carbon-carbon and carbon-heteroatom bonds. Modern palladium-catalyzed versions of the Ullmann cross-coupling reaction have been developed to proceed under milder conditions than the traditional high-temperature process. nih.gov These methods have been successfully applied to the synthesis of various heterocyclic systems. nih.gov
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). However, direct displacement of the bromide in this compound by a nucleophile would likely require harsh conditions or activation of the ring. A more common strategy for functionalizing the pyridine ring involves metalation followed by reaction with an electrophile. youtube.com
For instance, ortho-functionalization of pyridine-2-sulfonamides can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) to facilitate metalation at the C-3 position, followed by quenching with an electrophile. researchgate.net This approach allows for the introduction of various functional groups adjacent to the sulfonamide.
Another approach involves the synthesis of pyridine derivatives through cycloaddition reactions. For example, 3-aryloxy-pyridines can be synthesized from 5-aryloxy-1,2,3-triazines, which are in turn prepared by the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazine (B172147) with phenols. acs.org
Modifications at the Sulfonamide Nitrogen
The sulfonamide moiety itself provides opportunities for further derivatization, allowing for the synthesis of a wide range of analogues with potentially altered properties.
N-Alkylation and N-Acylation
The nitrogen atom of a sulfonamide can undergo alkylation or acylation. N-alkylation of sulfonamides can be achieved by reaction with alkyl halides, often in the presence of a base. nih.gov For example, 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized by reacting the corresponding primary sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base. nih.gov This reaction yielded products in the range of 62-78%. nih.gov The N-alkylation of pyridine systems has also been studied using organometallic reagents like lithium, magnesium, and zinc alkyls. nih.gov
N-acylation of sulfonamides introduces an acyl group onto the nitrogen atom. This can be accomplished using various acylating agents such as acyl chlorides or N-acylbenzotriazoles. umich.edu The acetyl (Ac) and benzoyl (Bz) groups are common acyl protecting groups for amines and can be introduced under basic conditions. wikipedia.org
Formation of Sulfonylurea Derivatives
Primary and secondary sulfonamides can be converted to sulfonylurea derivatives. nih.gov This transformation is typically achieved by reacting the sulfonamide with an isocyanate in the presence of a base. nih.gov For example, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by treating the corresponding primary pyridine-3-sulfonamides with various aryl isocyanates in dry acetone (B3395972) with anhydrous potassium carbonate. nih.gov The reaction proceeds through an intermediate potassium salt, which is then acidified to yield the final sulfonylurea product in moderate to good yields (47-80%). nih.gov
Functionalization of the Pyridine Ring System
The functionalization of the pyridine ring is a cornerstone in the synthesis of complex molecules like this compound. Due to the electron-deficient nature of the pyridine ring, it is less susceptible to standard electrophilic aromatic substitution compared to benzene. wikipedia.org Consequently, specialized strategies are required to introduce or modify functional groups on the pyridine core.
Direct C–H functionalization has emerged as a powerful tool, offering a more atom- and step-economical approach for modifying the pyridine scaffold. nih.gov Researchers have developed methods for highly regioselective C-H functionalization at the meta-position through a redox-neutral dearomatization-rearomatization process. nih.gov This strategy allows for the introduction of various functional groups, including sulfonyl groups, with high precision. nih.govnih.gov For instance, an electrochemical protocol for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates has been successfully demonstrated. nih.gov
Furthermore, the regioselectivity of functionalization can be switched to the para-position by modifying reaction conditions, specifically by moving to an acidic environment when using oxazino pyridine intermediates. researchgate.netnih.gov This pH-dependent reactivity provides a versatile platform for creating diverse substitution patterns on the pyridine ring. researchgate.net For substrates that are not simple pyridines, such as 4-alkylpyridines, functionalization can be directed to the picolyl position (the CH2 group attached to the ring) via the formation of alkylidene dihydropyridine (B1217469) intermediates. acs.org
Beyond C-H activation, traditional substitution reactions remain relevant. The bromination and chlorination of pyridine proceed effectively, in contrast to the more challenging nitration and sulfonation reactions. wikipedia.org The synthesis of precursors like 2-amino-5-bromopyridine, which can then be converted to other derivatives, is a common strategy. google.com The introduction of a bromine atom, as in the target molecule, not only influences the electronic properties of the ring but also serves as a handle for further cross-coupling reactions, enabling the construction of more complex analogues.
Optimization of Synthetic Conditions
The successful synthesis of pyridine sulfonamides hinges on the meticulous optimization of various reaction parameters. The interplay between temperature, catalysts, solvents, and purification methods dictates the efficiency, yield, and purity of the final product.
Temperature Control and Reaction Kinetics
Temperature is a critical variable that directly influences reaction rates and the formation of byproducts. In the synthesis of pyridine derivatives containing a sulfonamide moiety, specific temperature points are often required to achieve optimal outcomes. For example, in one-pot multicomponent reactions for synthesizing pyridines with a sulfonamide group, a temperature of 90 °C under solvent-free conditions was identified as optimal. rsc.org In other cases, reactions are initiated at lower temperatures, such as 0 °C, during the addition of reagents and then brought to room temperature or heated for a specific duration. researchgate.net
For the electrochemical sulfonylation of pyridines, the reaction proceeds effectively at room temperature (25 °C). nih.gov However, a subsequent hydrolysis step is performed at an elevated temperature of 60 °C to yield the final product. nih.gov In a different approach for picolyl sulfonylation, the reaction is conducted at room temperature. acs.org The precise control of temperature is crucial; for instance, in the synthesis of a primary sulfonamide, increasing the temperature resulted in lower yields, establishing -78 °C as the optimal condition for that specific transformation. acs.org
Table 1: Effect of Temperature on Pyridine Sulfonamide Synthesis
| Reaction Type | Optimal Temperature | Reference |
|---|---|---|
| Multicomponent Pyridine-Sulfonamide Synthesis | 90 °C | rsc.org |
| Electrochemical Sulfonylation | 25 °C (Room Temperature) | nih.gov |
| Picolyl C–H Sulfonylation of 4-Alkylpyridines | Room Temperature | acs.org |
| Primary Sulfonamide Synthesis (Grignard) | -78 °C | acs.org |
Catalyst Screening and Ligand Effects
The choice of catalyst and associated ligands is paramount for achieving high efficiency and selectivity in pyridine functionalization. In many syntheses of sulfonamides, a base catalyst is employed. For example, pyridine itself can be used as a catalyst in the preparation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. researchgate.net
In the C-sulfonylation of 4-alkylpyridines, while the reaction can proceed with a base like triethylamine (B128534) (Et3N) alone, the addition of 10 mol % of 4-dimethylaminopyridine (B28879) (DMAP) as an additive significantly accelerates the reaction, reducing the time from 16 hours to just 1.5 hours. acs.org This highlights the profound effect of a nucleophilic catalyst in activating the sulfonylating agent. acs.org Some syntheses of pyridine sulfonamides proceed via multicomponent reactions using novel quinoline-based dendrimer-like ionic liquids as catalysts, which promote high yields in short reaction times under mild conditions. rsc.orgresearchgate.net Palladium catalysts are also utilized, particularly in C-H activation, where a pyridine-based template can recruit the catalyst to the desired site for functionalization. acs.org
Solvent Optimization and Reaction Medium Effects
The reaction medium plays a crucial role in solubility, reaction rate, and sometimes even the reaction pathway. A variety of solvents are employed in the synthesis of pyridine sulfonamides, with the optimal choice depending on the specific reaction. Dichloromethane (CH2Cl2) is a common solvent used for preparing sulfonamides at room temperature. rsc.orgeurjchem.com
In some instances, solvent-free conditions are found to be the most effective. rsc.org For electrochemical sulfonylation, a mixed solvent system of methanol (B129727) and cyclopentyl methyl ether (CPME) was determined to be optimal after extensive screening. nih.gov The choice of solvent can also be critical in preventing side reactions; for example, switching the solvent to CH2Cl2 completely prevented a decarboxylation pathway that was observed in other media. acs.org For the sulfonylation of 4-alkylpyridines, chloroform (B151607) (CHCl3) was found to be a suitable solvent. acs.org
Table 2: Solvent Effects in Pyridine Sulfonamide Synthesis
| Reaction | Optimal Solvent/Medium | Reason/Outcome | Reference |
|---|---|---|---|
| Multicomponent Synthesis | Solvent-free | Optimal yield and reaction time | rsc.org |
| Electrochemical Sulfonylation | Methanol/CPME (3:1) | Best results in undivided cell | nih.gov |
| Picolyl C–H Sulfonylation | Chloroform (CHCl3) | Suitable for the reaction | acs.org |
| C–H Alkylation of Carboxylic Acids | Dichloromethane (CH2Cl2) | Prevents decarboxylation side reaction | acs.org |
Purification Techniques for Complex Reaction Mixtures
The isolation and purification of the target compound from complex reaction mixtures are critical final steps. A common initial workup procedure involves pouring the reaction mixture into ice-cold water, followed by neutralization with an acid like HCl. acs.org The precipitated solid product can then be collected by filtration and washed with water. acs.org
For further purification, recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or a hot mixture of petroleum ether and ethyl acetate (B1210297), is frequently employed. researchgate.netacs.org Flash column chromatography is another powerful technique used to separate the desired product from impurities, often using silica (B1680970) gel as the stationary phase and a mixture of solvents like n-hexane and ethyl acetate as the eluent. acs.orgchemrxiv.org In some cases, a simple distillation after reacting the crude pyridine compound with an alkali metal compound can yield a high-purity product. google.com
Advanced Characterization and Structural Elucidation of 5 Bromo N,n Dimethylpyridine 2 Sulfonamide and Derivatives
Spectroscopic Analysis
Spectroscopic methods are fundamental to elucidating the structure of organic molecules. Each technique provides unique information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For 5-bromo-N,N-dimethylpyridine-2-sulfonamide, ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl groups of the sulfonamide. The pyridine ring protons would appear as a set of coupled multiplets in the aromatic region. The chemical shifts and coupling constants would be diagnostic for the 2,5-substitution pattern. The N,N-dimethyl groups would likely appear as a singlet in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the two carbons of the dimethylamino group and the five carbons of the brominated pyridine ring.
Although specific spectral data for this compound is not present in the surveyed literature, data for related structures like 5-Bromopyrimidine show characteristic shifts for protons on a halogenated heterocyclic ring. For example, in 5-Bromopyrimidine, the ring protons appear at chemical shifts of δ 9.148 and δ 8.833 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
For this compound (C₇H₉BrN₂O₂S), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 mass units (e.g., [M]⁺ and [M+2]⁺).
Predicted mass spectrometry data for a related compound, 5-bromo-N,N-dimethylpyrazole-1-sulfonamide, shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are common in electrospray ionization (ESI) mass spectrometry. uni.lu For 5-bromo-N'- (2-oxoindolin-3-ylidene)furan-2-carbohydrazide, HRMS data clearly shows the [M+H]⁺ ions for both bromine isotopes (m/z 333.9841 for ⁷⁹Br and 335.9813 for ⁸¹Br), confirming its molecular formula. mdpi.com
Interactive Data Table: Predicted Mass-to-Charge Ratios for C₇H₉BrN₂O₂S This table contains predicted m/z values for common adducts of the title compound.
| Adduct Type | Ion Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | [C₇H₁₀BrN₂O₂S]⁺ | 264.9695 | 266.9675 |
| [M+Na]⁺ | [C₇H₉BrN₂NaO₂S]⁺ | 286.9515 | 288.9494 |
| [M-H]⁻ | [C₇H₈BrN₂O₂S]⁻ | 262.9544 | 264.9523 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for the sulfonamide and the substituted pyridine ring.
Key expected vibrational frequencies include:
SO₂ Stretching: Asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O), typically appearing in the ranges of 1380-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.
C=N and C=C Stretching: Vibrations associated with the pyridine ring, found in the 1600-1400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
C-S and C-Br Stretching: These vibrations would appear in the fingerprint region (below 1000 cm⁻¹).
For comparison, the related compound 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide shows characteristic peaks for N-H (3233 cm⁻¹), C=O (1722, 1680 cm⁻¹), and C=N (1620 cm⁻¹) groups. mdpi.com Similarly, IR spectra are available for compounds like 2-Amino-5-bromopyridine (B118841). chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the brominated pyridine ring. The sulfonamide group can act as an auxochrome, potentially shifting the absorption bands. Specific experimental UV-Vis data for this compound is not documented in the available resources. However, related chromophoric systems like 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol are used as reagents in spectrophotometric analysis, indicating they absorb light in the UV-visible range. uni.lu
X-ray Crystallography of this compound Single Crystals
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation.
Determination of Molecular Conformation and Geometry
A single-crystal X-ray diffraction study of this compound would reveal:
The exact geometry of the pyridine ring and the sulfonamide group.
The torsional angles describing the orientation of the sulfonamide group relative to the pyridine ring.
The bond lengths and angles of the entire molecule, including the C-S, S-N, and S=O bonds of the sulfonamide moiety and the C-Br bond.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, which dictate the crystal packing.
No crystal structure for this compound has been deposited in crystallographic databases or found in the surveyed literature. However, crystal structures for related molecules, such as 5-bromopyridine-2,3-diamine, have been reported, providing insight into the solid-state arrangement of brominated pyridine systems. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, melting point, solubility, and other macroscopic properties. A comprehensive analysis of the crystal structure of this compound would typically involve single-crystal X-ray diffraction.
While specific experimental crystallographic data for this compound is not publicly available in crystallographic databases, we can infer the types of interactions that likely govern its crystal packing based on its molecular structure. The molecule possesses several key features that would influence its supramolecular assembly: the pyridine ring, the sulfonamide group, the dimethylamino group, and the bromine atom.
Likely intermolecular interactions would include:
Hydrogen Bonds: Although the N,N-dimethylated sulfonamide lacks the traditional N-H donor, weak C-H···O and C-H···N hydrogen bonds involving the methyl and pyridine ring hydrogens as donors and the sulfonyl oxygens or the pyridine nitrogen as acceptors are probable.
Halogen Bonds: The bromine atom on the pyridine ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like the oxygen atoms of the sulfonamide group or the nitrogen atom of the pyridine ring of an adjacent molecule.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
For related sulfonamide derivatives, studies have shown that the geometric parameters of the sulfonamide group itself remain relatively consistent across different molecules. guidechem.com The bond lengths and angles are generally in good agreement with established literature values. guidechem.com In many sulfonamide-containing crystal structures, molecules are often found to form dimers or chains through intermolecular hydrogen bonds. guidechem.com
To provide a concrete example of what such data would entail, a hypothetical data table for the crystal structure of this compound is presented below.
Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₉BrN₂O₂S |
| Formula weight | 265.13 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from single-crystal X-ray diffraction analysis.
High-Resolution Analytical Techniques
Elemental Analysis
Elemental analysis is a fundamental technique for confirming the purity and empirical formula of a synthesized compound. It provides the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For halogen-containing compounds like this compound, the analysis would also include bromine (Br).
The theoretical elemental composition of this compound (C₇H₉BrN₂O₂S) is calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values are then obtained through combustion analysis, and a close agreement between the theoretical and experimental values (typically within ±0.4%) is a strong indicator of the compound's purity.
Below is a table presenting the theoretical elemental composition of this compound alongside a column for hypothetical experimental findings.
Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 31.71 | [Hypothetical Value] |
| Hydrogen (H) | 3.42 | [Hypothetical Value] |
| Nitrogen (N) | 10.57 | [Hypothetical Value] |
| Bromine (Br) | 30.14 | [Hypothetical Value] |
| Oxygen (O) | 12.07 | [Not typically measured directly] |
Note: Experimental values are hypothetical and would be determined through instrumental analysis.
The data from both advanced characterization techniques, crystal structure analysis and elemental analysis, are indispensable for the unequivocal identification and quality assessment of this compound, paving the way for its further investigation in various scientific domains.
Computational Chemistry and Theoretical Investigations of 5 Bromo N,n Dimethylpyridine 2 Sulfonamide
Density Functional Theory (DFT) Studies
DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. These studies, had they been performed and published for 5-bromo-N,N-dimethylpyridine-2-sulfonamide, would provide fundamental data on its stability and reactivity.
Geometric Optimization and Vibrational Analysis
A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (its minimum energy state). This process involves calculating the forces on each atom and adjusting their positions until those forces are minimized. For this compound, this would reveal key structural parameters.
Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | Data not available |
| S-N (sulfonamide) | Data not available | |
| S=O | Data not available | |
| C-S | Data not available | |
| Bond Angle | O-S-O | Data not available |
| C-S-N | Data not available | |
| Dihedral Angle | C-C-S-N | Data not available |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms.
Reactivity Indices and Reaction Pathways
From the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. These parameters would help in predicting the general chemical behavior of this compound in reactions. Furthermore, computational studies can be used to model potential reaction pathways, calculating the activation energies and transition state structures to determine the most likely mechanisms of its reactions.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Data not available |
| Global Electrophilicity (ω) | χ2/(2η) | Data not available |
Thermodynamic Parameters of Reactions
DFT calculations can also be used to determine the thermodynamic properties of a molecule and its reactions. Parameters such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be computed. This information is crucial for predicting the spontaneity and equilibrium position of chemical reactions involving this compound. For instance, the thermodynamics of its synthesis or decomposition could be theoretically evaluated.
Table 4: Hypothetical Thermodynamic Parameters for a Reaction of this compound
| Parameter | Value |
| Enthalpy of Reaction (ΔH°) | Data not available |
| Entropy of Reaction (ΔS°) | Data not available |
| Gibbs Free Energy of Reaction (ΔG°) | Data not available |
Molecular Docking Simulations with Biological Targets
No research detailing the molecular docking simulations of this compound with any biological targets has been found.
Ligand-Protein Interaction Prediction
There are no available studies that predict or analyze the ligand-protein interactions between this compound and any protein targets.
Binding Affinity and Mode Analysis
Information regarding the binding affinity and mode of action for this compound is not present in the surveyed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models or studies involving this compound have been published.
In Silico Screening and Virtual Library Design
There is no information available on the use of this compound in in silico screening campaigns or as a scaffold for virtual library design.
Table of Compounds Mentioned
Investigation of this compound Reveals Limited Publicly Available Biological Data
Despite significant interest in the biological activities of sulfonamide derivatives, a thorough review of currently accessible scientific literature and databases indicates a lack of specific research data for the compound This compound . While the broader class of sulfonamides is well-documented for its antimicrobial and potential anticancer properties, detailed experimental results for this particular molecule are not available in the public domain.
The general antibacterial action of sulfonamides is known to involve the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov By competing with the natural substrate, p-aminobenzoic acid (pABA), sulfonamides disrupt the production of dihydrofolic acid, leading to a bacteriostatic effect. nih.gov Similarly, various sulfonamide-containing molecules have been investigated for their potential in oncology. nih.gov
However, specific studies detailing the in vitro broad-spectrum antibacterial efficacy, activity against specific strains like Staphylococcus aureus, Escherichia coli, or Klebsiella pneumoniae, or direct mechanistic studies on DHPS inhibition for This compound are not found in the reviewed literature.
Likewise, in the area of anticancer research, there is no available data on the cytotoxic activity of This compound in specific cancer cell lines. Investigations into its potential to inhibit enzymes relevant to oncogenesis, such as tyrosine kinases, thymidylate synthase, or Hypoxia-Inducible Factor-2α (HIF-2α), have not been published.
While research exists for structurally related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, which have shown efficacy against strains like Klebsiella pneumoniae, these findings cannot be directly attributed to This compound due to differences in their chemical structures. nih.gov The presence and position of the bromine atom, the substitution on the pyridine (B92270) ring, and the dimethyl substitution on the sulfonamide nitrogen are all critical features that would yield a unique biological activity profile.
Investigation of Biological Activities and Structure Activity Relationships Sar
Anti-Inflammatory Research (in vitro models)
Specific in vitro anti-inflammatory studies on 5-bromo-N,N-dimethylpyridine-2-sulfonamide are not extensively documented in the current body of scientific literature. However, the broader class of sulfonamides has been investigated for anti-inflammatory properties. In vitro models for screening topical anti-inflammatory drugs often include methods like the inhibition of protein denaturation and the stabilization of red blood cell membranes. mdpi.com For instance, studies have evaluated benzenesulfonamide (B165840) derivatives for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. mdpi.com Other models involve using cell cultures, such as keratinocytes and immune cells, to mimic inflammatory skin conditions and assess the efficacy of compounds in reducing inflammatory markers. mdpi.com While these methods are established, their application to this compound itself has not been reported.
Carbonic Anhydrase Inhibition Studies
The sulfonamide group is a classic zinc-binding pharmacophore responsible for the inhibitory activity of a major class of carbonic anhydrase (CA) inhibitors. While extensive research exists on sulfonamide-based CA inhibitors, specific studies focusing on this compound are limited.
Research on related heterocyclic sulfonamides provides insights into potential activity. For example, a study on sulfonamides incorporating pyrazole- and pyridazine-carboxamide moieties revealed that substitutions on the aromatic rings significantly influence inhibitory activity and isoform selectivity against various human carbonic anhydrases (hCAs). nih.gov In one series, a 5-chloro-2-hydroxyphenyl substituent was favorable for activity against hCA IX, while in another group, a 3-methylphenyl substituent was beneficial for inhibiting hCA II. nih.gov These findings underscore the importance of the substitution pattern on the heterocyclic ring for CA inhibition, though direct data for the 5-bromo-pyridine-2-sulfonamide scaffold is not available.
Enzyme Inhibition Beyond Sulfonamide Class Mechanisms (e.g., DapE)
Beyond traditional targets like carbonic anhydrase, sulfonamides are being explored as inhibitors of novel enzyme targets for new therapeutic applications. One such target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for lysine (B10760008) biosynthesis in most bacteria and represents a promising target for new antibiotics. nih.govresearchgate.net
While direct inhibition data for this compound against DapE is not available, studies on the structurally analogous indoline-6-sulfonamide (B1419461) scaffold provide valuable insights. Research on a series of 1-acetyl-5-bromo-indoline-6-sulfonamides demonstrated that these molecules act as modest but measurable inhibitors of DapE. nih.gov The sulfonamide moiety is proposed to act as a zinc-binding group (ZBG) within the enzyme's active site. nih.gov The initial hit compound, 1-acetyl-5-bromo-N-isopentylindoline-6-sulfonamide, showed 42% inhibition of DapE at a concentration of 200 µM. nih.gov
Table 1: Inhibition of DapE by 5-Bromo-Indoline-6-Sulfonamide Derivatives
| Compound | R Group on Sulfonamide | % Inhibition at 200 µM | IC50 (µM) |
| 9a | isobutyl | 20 | >200 |
| 9i | piperidine (B6355638) | 78 | 130 |
| 4 | isopentyl | 42 | >200 |
Data sourced from Reidl et al., 2020. nih.gov The compounds are 1-acetyl-5-bromo-indoline-6-sulfonamides, which are structural analogs of the title compound.
These findings suggest that the bromo-sulfonamide scaffold has potential for DapE inhibition, although the pyridine (B92270) core of this compound may alter this activity compared to the indoline (B122111) core.
Antithrombolytic and Biofilm Inhibition Activities
There is no specific information in the reviewed literature regarding the antithrombolytic or biofilm inhibition activities of this compound.
Antioxidant Activities (e.g., DPPH radical scavenging assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. mdpi.commedcraveonline.com The assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. medcraveonline.comnih.gov Despite the widespread use of this assay, no studies were found that specifically assess the DPPH radical scavenging activity of this compound.
Modulatory Effects on Receptors (e.g., mGlu5 PAMs)
Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) are of interest for treating neurological disorders. nih.govnih.gov Research in this area has identified several chemical scaffolds capable of mGlu5 modulation, including acetylene-based pyrimidines and N-aryl piperazines. nih.gov However, the current literature does not indicate that pyridine sulfonamide derivatives, including this compound, have been investigated as or identified to be mGlu5 PAMs.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis helps in understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds. nih.gov For this compound, SAR insights are primarily inferred from studies on analogous compounds.
Insights from DapE Inhibition Studies: In the investigation of indoline-6-sulfonamide inhibitors of DapE, several SAR trends were noted:
Effect of the Halogen: A direct comparison between 5-bromo and 5-chloro analogs in the indoline sulfonamide series revealed that the 5-chloro substituent generally led to increased DapE inhibition. nih.gov This suggests that a smaller, more electronegative halogen at this position may be favorable for activity.
N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen atom significantly impacts inhibitory potency. Varying the N-alkyl and N-cycloalkyl groups resulted in a range of activities, with a piperidine substituent (compound 9i ) showing greater potency than simple alkyl chains like isobutyl or isopentyl. nih.gov This indicates that the size, shape, and nature of this group are critical for interaction with the enzyme's active site.
General Insights for Pyridine Derivatives: Broader SAR studies on various pyridine derivatives have shown that the presence and position of halogen atoms like bromine can significantly affect biological activity, often influencing properties like membrane permeability and binding affinity. nih.gov However, without specific data for this compound across different biological targets, a comprehensive SAR analysis remains speculative.
Impact of Substituents on Biological Potency and Efficacy
The biological potency and efficacy of pyridine sulfonamides are highly sensitive to the nature and position of substituents on the pyridine ring. Research into various analogs demonstrates that even minor chemical modifications can lead to significant changes in biological outcomes.
For instance, studies on pyridine-based sulfonamides have shown that the introduction of different functional groups can modulate their antiviral and antimicrobial properties. acs.org The presence of an ethoxycarbonyl group at the C5 position of the pyridine ring has been associated with notable antiviral activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org In contrast, replacing this group with a cyano group resulted in diminished or no activity against these viruses. acs.org This highlights the critical role of the substituent's electronic and steric properties in determining the compound's efficacy.
Further investigations into the antiproliferative activity of pyridine derivatives have revealed that the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their effects against cancerous cell lines. nih.gov Conversely, bulky groups on the pyridine structure have been shown to decrease antiproliferative activity. nih.gov
In the context of enzyme inhibition, such as targeting carbonic anhydrase (CA), the substitution pattern on the pyridine ring is also a key determinant of activity. For 4-substituted pyridine-3-sulfonamides, derivatives with a phenyl substituent on a triazole ring linked to the pyridine were found to be less active, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of pyridine sulfonamides based on available research findings.
| Substituent Group | Position on Pyridine Ring | Observed Impact on Biological Activity | Reference |
| Ethoxycarbonyl | C5 | Almost equal antiviral activities toward HSV-1 and CBV4. | acs.org |
| Cyano | C5 | Lower to no activity against HSV-1 and CBV4. | acs.org |
| Benzothiazole and Alkylthio | C5 and C4 | Lower activities compared to compounds with an ethoxycarbonyl group at C5. | acs.org |
| Methoxy (-OMe), Hydroxyl (-OH), Carbonyl (-C=O), Amino (-NH2) | Various | Enhanced antiproliferative activity. | nih.gov |
| Bulky Groups | Various | Lower antiproliferative activity. | nih.gov |
| Phenyl on Triazole Ring | 4 | Markedly less active as carbonic anhydrase inhibitors. | nih.gov |
Halogen Effects on Biological Activity
The introduction of halogen atoms into the structure of sulfonamides is a well-established strategy to enhance their biological activity. research-nexus.net Halogenation can influence a compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. nih.govresearch-nexus.net
In the case of this compound, the bromine atom at the 5-position is expected to significantly impact its biological profile. Research on other halogenated sulfonamides has demonstrated their potential as antimicrobial agents, with the ability to inhibit the growth of various bacterial strains. research-nexus.net This is particularly relevant in the face of increasing antibiotic resistance. research-nexus.net
While some studies on pyridine derivatives suggest that the presence of halogen atoms can lead to lower antiproliferative activity, other research highlights the positive influence of halogens in different therapeutic contexts. nih.gov For example, a study on novel halogenated sulfonamide biguanides found that ortho-halogenated benzenesulfonamides exhibited stronger anti-coagulant properties than the parent drug. nih.gov Specifically, ortho-chloro, bromo, and fluoro derivatives significantly prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). nih.gov
Furthermore, the photodegradation of certain sulfonamide antibiotics can be influenced by the presence of halide ions, leading to the formation of halogenated intermediates. nih.gov This suggests that the bromine in this compound could play a role in its environmental fate and potential for transformation into other active or inactive compounds. nih.gov
The table below provides examples of how halogen substituents affect the biological activity of sulfonamide-containing compounds.
| Halogenated Compound/Substituent | Biological Context | Observed Effect | Reference |
| General Halogenated Sulfonamides | Antimicrobial Activity | Notable antimicrobial properties, effective against various bacterial strains. | research-nexus.net |
| Halogen Atoms on Pyridine Derivatives | Antiproliferative Activity | Exhibited lower antiproliferative activity in some studies. | nih.gov |
| Orto-chloro, bromo, and fluoro benzenesulfonamide biguanides | Anti-coagulant Activity | Significantly prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT). | nih.gov |
| 5-bromo-N-alkylthiophene-2-sulfonamides | Antibacterial Activity | Displayed antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. | nih.gov |
Role of the Sulfonamide Moiety in Biological Recognition
The sulfonamide group (-SO2NH-) is a cornerstone of the biological activity of many pharmaceuticals, including this compound. nih.govnih.gov This functional group is crucial for biological recognition and often acts as a key interacting moiety with target enzymes or receptors. mdpi.com
One of the most well-documented roles of the sulfonamide group is as a zinc-binding group in metalloenzymes, such as carbonic anhydrases. mdpi.com The nitrogen and one of the oxygen atoms of the sulfonamide can coordinate with the zinc ion in the active site, leading to potent inhibition of the enzyme. nih.gov This interaction is fundamental to the therapeutic action of many sulfonamide-based drugs. nih.gov
The acidity of the sulfonamide NH proton, which is influenced by the electron-withdrawing nature of the adjacent pyridine ring, can also be a critical factor in its biological activity. nih.gov The ionization state of the sulfonamide group affects its ability to form hydrogen bonds and other electrostatic interactions, which are vital for binding to biological targets. youtube.com
Structure-activity relationship studies have consistently underscored the necessity of the sulfonamide functional group for the biological activity of various classes of compounds. researchgate.net For instance, in a series of potent inhibitors of Trypanosoma cruzi, the sulfonamide functional group was identified as a required substructure for high activity. researchgate.net
The versatility of the sulfonamide moiety allows it to be a scaffold for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. mdpi.comresearchgate.net This broad spectrum of activity is a testament to the sulfonamide group's ability to participate in diverse and specific molecular interactions within a biological system.
Supramolecular and Material Science Applications of 5 Bromo N,n Dimethylpyridine 2 Sulfonamide
Host-Guest Chemistry and Molecular Recognition
The sulfonamide group is a key player in molecular recognition and host-guest chemistry due to its strong hydrogen bonding capabilities. While specific studies on 5-bromo-N,N-dimethylpyridine-2-sulfonamide are not extensively documented, the broader class of sulfonamides has been shown to participate in sophisticated recognition events. For instance, sulfonamides have been successfully used as templates in the creation of molecularly imprinted polymers (MIPs). lawdata.com.tw These polymers are designed to have cavities that are sterically and chemically complementary to the template molecule, enabling selective recognition and separation of the target compound from structurally similar molecules. lawdata.com.tw The process relies on the formation of non-covalent interactions, primarily hydrogen bonds between the sulfonamide and functional monomers during polymerization.
Furthermore, the host-guest interactions of various sulfonamide-containing compounds with host molecules like zeolites have been investigated. In such systems, sulfonamides can be encapsulated within the pores and channels of the zeolite framework. researchgate.netacs.orgacs.orgnih.gov The stability of these host-guest complexes is governed by a combination of hydrogen bonds and van der Waals forces between the sulfonamide molecule and the zeolite's inner surfaces. researchgate.netacs.orgnih.gov This demonstrates the potential of the sulfonamide moiety within this compound to act as a guest, interacting with various host architectures.
The pyridine (B92270) nitrogen atom in the molecule also presents an additional site for molecular recognition, capable of acting as a hydrogen bond acceptor. This dual functionality of the sulfonamide and pyridine groups enhances the potential for selective binding events.
Formation of Supramolecular Assemblies and Networks
The ability of this compound to form extended supramolecular assemblies is rooted in its capacity for directional and predictable non-covalent interactions. Pyridine-based ligands, in general, are widely employed in the construction of a diverse range of supramolecular topologies. rsc.org The combination of a pyridine unit with an amide or sulfonamide group provides a versatile platform for designing discrete molecular assemblies. rsc.org
Hydrogen bonding is a primary driving force in the self-assembly of sulfonamide-containing molecules. The sulfonamide group possesses both hydrogen bond donors (N-H, though absent in the N,N-dimethylated target compound, related primary and secondary sulfonamides are excellent donors) and acceptors (sulfonyl oxygens). In related sulfonamide crystal structures, the amino protons often show a preference for hydrogen bonding to sulfonyl oxygens, leading to the formation of chain motifs. nih.gov
In the context of pyridinesulfonamides, robust hydrogen-bonding synthons, which are reliable and predictable patterns of hydrogen bonds, are known to form. A particularly strong and persistent interaction is the hydrogen bond between a sulfonamide N-H group and the nitrogen atom of a pyridine ring (SO₂NH₂⋯N-Py). rsc.org This interaction is often a key factor in the formation of cocrystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio. rsc.orgnih.govacs.org While this compound lacks an N-H donor, its pyridine nitrogen can readily act as an acceptor for hydrogen bond donors from other molecules in a co-crystal. The sulfonyl oxygens also serve as potent hydrogen bond acceptors.
Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the solid-state packing of molecules like this compound. The bromo-substituted pyridine ring can participate in several key interactions:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen or oxygen atoms of neighboring molecules.
π-π Stacking: The aromatic pyridine rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. The presence of substituents on the ring influences the geometry of this stacking. nih.gov In related cyclometalated platinum(II) complexes featuring a 2-phenylpyridine (B120327) ligand, π-π stacking interactions with distances of approximately 3.4 Å are observed. nih.gov
Anion-π Interactions: The electron-deficient nature of halogenated pyridine rings can lead to favorable interactions with anions. nih.gov
The interplay of these varied interactions dictates the final three-dimensional architecture of the crystalline solid, influencing its physical properties.
Applications as Building Blocks for Advanced Materials
The predictable interaction patterns and structural rigidity of pyridinesulfonamides make them excellent candidates as building blocks for the rational design of advanced materials. Pyridine-containing ligands are fundamental components in the construction of metal-organic frameworks (MOFs) and coordination polymers. worktribe.com The nitrogen atom of the pyridine ring provides a well-defined coordination site for metal ions, while the rest of the molecule can be tailored to control the dimensionality and porosity of the resulting network.
Trifluoromethoxylated pyridines and pyrimidines are noted as valuable synthetic building blocks for creating new drugs, agrochemicals, and functional materials due to their unique properties. nih.gov Similarly, the functional groups on this compound offer multiple handles for further chemical modification, allowing it to be incorporated into larger, more complex functional systems. Its ability to form robust hydrogen-bonded networks also makes it a candidate for crystal engineering of pharmaceutical cocrystals, where the goal is to modify the physicochemical properties of an active pharmaceutical ingredient. nih.govacs.org The development of renewable chemical feedstocks, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), is crucial for producing materials from sustainable sources, highlighting the importance of versatile chemical building blocks in modern materials science. imperial.ac.uk
Lead Optimization and Future Research Directions
Strategies for Enhancing Potency and Selectivity
The potency and selectivity of a lead compound are paramount for its successful development into a clinical candidate. For 5-bromo-N,N-dimethylpyridine-2-sulfonamide, several strategies can be envisioned to enhance these properties. Modifications to the pyridine (B92270) ring and the sulfonamide group can modulate the compound's interaction with its biological target.
One key strategy involves the exploration of substitutions on the pyridine ring. The bromine atom at the 5-position is a critical handle for chemical modification. For instance, Suzuki-Miyaura cross-coupling reactions could be employed to introduce a variety of aryl or heteroaryl groups at this position. This approach has been successfully used in the synthesis of related sulfonamide-containing compounds, leading to significant variations in biological activity. The introduction of different substituents can alter the electronic properties and steric profile of the molecule, potentially leading to stronger and more specific interactions with the target protein.
Furthermore, modification of the N,N-dimethylsulfonamide group could yield improvements in potency and selectivity. Varying the alkyl substituents on the nitrogen atom can influence the compound's solubility, metabolic stability, and binding affinity. For example, replacing the dimethyl groups with larger or cyclic amines could probe additional binding pockets in the target protein. In a study on related pyrazole (B372694) sulfonamides, capping the sulfonamide group was a successful strategy to improve properties like blood-brain barrier permeability. nih.gov
Structure-activity relationship (SAR) studies are crucial in this context. By systematically synthesizing and testing a library of analogs with modifications at these key positions, researchers can build a comprehensive understanding of the structural requirements for optimal activity.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy to identify novel chemical series with improved properties while retaining the key binding interactions of the original lead. For this compound, the pyridine sulfonamide core could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. The goal of such an exercise is often to discover scaffolds with better solubility, metabolic stability, or synthetic accessibility. dundee.ac.uk
An extensive scaffold-hopping program for a series of proteasome inhibitors demonstrated that this approach can lead to preclinical candidates with significantly improved developability profiles. dundee.ac.uk In the context of our lead compound, one might explore replacing the pyridine ring with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or even five-membered rings such as thiophene (B33073) or pyrazole. A study on thieno[2,3-d]pyrimidine (B153573) amides as Notum inhibitors successfully utilized scaffold hopping to identify potent and CNS-penetrant compounds. nih.govnih.gov
Bioisosteric replacement is a related concept that involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. For the sulfonamide group in this compound, bioisosteres such as an amide, a reverse sulfonamide, or other acidic functional groups could be considered. For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to be a successful bioisosteric replacement strategy in the development of quorum sensing inhibitors. rsc.org Similarly, in the development of NMDA antagonists, the α-amino acid functionality was successfully replaced with a 3,4-diamino-3-cyclobutene-1,2-dione bioisostere. nih.gov
The bromine atom at the 5-position could also be a subject for bioisosteric replacement. Halogens like chlorine or trifluoromethyl groups could be introduced to modulate the lipophilicity and electronic nature of this position, potentially leading to altered target engagement and pharmacokinetic properties.
Development of Hybrid Molecules
Hybrid molecule design involves combining two or more pharmacophores from different drug classes into a single molecule. This approach can lead to compounds with dual modes of action or improved efficacy through synergistic effects. Starting from the this compound scaffold, one could envision creating hybrid molecules by linking it to other known active moieties.
The choice of the second pharmacophore would depend on the intended therapeutic target. For instance, if the primary target of the pyridine sulfonamide is an enzyme, the hybrid molecule could incorporate a fragment known to bind to an allosteric site on the same enzyme, potentially leading to enhanced inhibition. Alternatively, if the goal is to develop a multi-target agent for a complex disease, the pyridine sulfonamide could be linked to a pharmacophore that acts on a different, but related, biological pathway.
Exploration of Novel Therapeutic Areas
The pyridine sulfonamide scaffold is known to exhibit a wide range of biological activities. While the specific therapeutic applications of this compound may not yet be fully elucidated, its structural features suggest potential for activity in several areas. Sulfonamides are a well-established class of antibacterial agents. nih.gov Research on 5-bromo-N-alkylthiophene-2-sulfonamides has shown their efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov This suggests that derivatives of this compound could be investigated for their antibacterial properties.
Furthermore, sulfonamide derivatives have been explored as anticancer agents, enzyme inhibitors, and for other therapeutic indications. For example, pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase, a target for the treatment of human African trypanosomiasis. nih.gov The structural similarity of this compound to these active compounds warrants a broad screening program to identify potential new therapeutic applications. High-throughput screening against a diverse panel of biological targets could uncover unexpected activities and open up new avenues for drug development.
Integration of Computational and Experimental Approaches in Drug Design
Modern drug discovery relies heavily on the synergy between computational and experimental methods. researchgate.net For the lead optimization of this compound, a computer-aided drug design (CADD) approach would be invaluable. researchgate.net
Computational tools can be used to model the interaction of the compound with its putative target, providing insights into the key binding determinants. This information can then guide the design of new analogs with improved affinity and selectivity. Techniques such as molecular docking and molecular dynamics simulations can help to prioritize which modifications are most likely to be beneficial, thus saving time and resources in the laboratory.
In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties is another crucial application of computational chemistry. By predicting properties like solubility, permeability, and metabolic stability early in the design process, researchers can identify and address potential liabilities before significant resources are invested in synthesis and testing. dundee.ac.uk
The data generated from experimental studies, such as SAR data from analog synthesis and testing, can be used to refine and validate the computational models. This iterative cycle of design, synthesis, testing, and modeling is a powerful paradigm for accelerating the drug discovery process and increasing the likelihood of success.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N,N-dimethylpyridine-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 5-bromo-2-aminopyridine derivatives followed by N,N-dimethylation. A reflux setup with polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like sodium cyanoborohydride has been effective . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of amine to sulfonyl chloride) and reaction time (3–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the sulfonamide group’s planar geometry and Br···π interactions, with bond lengths (C–S: 1.76–1.79 Å; S–N: 1.62–1.65 Å) critical for confirming connectivity .
- NMR : H NMR (DMSO-d6) shows distinct peaks for dimethyl groups (δ 2.8–3.1 ppm) and pyridine protons (δ 8.1–8.5 ppm). C NMR confirms sulfonamide quaternary carbons (δ 43–45 ppm) .
- IR spectroscopy identifies S=O stretches (1350–1370 cm) and N–H bends (if unsubstituted) .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the sulfonamide group’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position. In Suzuki-Miyaura couplings, Pd-catalyzed reactions require careful ligand selection (e.g., XPhos) to mitigate steric hindrance from the dimethylamino group. DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) across studies?
- Methodological Answer :
- Assay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) to minimize variability .
- Docking studies : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, accounting for protonation states of the sulfonamide group .
- Control experiments : Test for compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Disorder in the crystal lattice : The bulky dimethylamino group and bromine can cause rotational disorder. Refinement with SHELXL using PART instructions and anisotropic displacement parameters improves model accuracy .
- Weak intermolecular forces : C–H···O/N hydrogen bonds (2.5–3.0 Å) and π-stacking (3.4–3.6 Å) stabilize the lattice. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements enhance clarity .
Q. Which computational approaches best predict the compound’s structure-activity relationships (SAR) for drug design?
- Methodological Answer :
- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to evaluate binding stability .
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how should this inform storage?
- Methodological Answer :
- Acidic conditions (pH <3) : Hydrolysis of the sulfonamide group occurs, detected via HPLC (retention time shifts). Stabilize with buffers (pH 6–8) .
- Oxidative conditions : Decomposition is observed with HO/Fe. Use antioxidants (e.g., BHT) during storage .
- Long-term storage : Store at –20°C under argon, with desiccants to prevent hygroscopic degradation .
Q. What strategies are effective for designing derivatives with enhanced biological activity while minimizing toxicity?
- Methodological Answer :
- Bioisosteric replacement : Substitute bromine with CF or CN groups to maintain steric bulk while altering electronic properties .
- Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to improve cell permeability, with enzymatic cleavage in target tissues .
- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize derivatives with lower risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
